N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound is a derivative of thieno[3,2-d]pyrimidine, a structure known for its biological activity.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-12(10-3-1-2-5-15-10)16-6-7-18-13(20)11-9(4-8-22-11)17-14(18)21/h1-5,8H,6-7H2,(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSQSLBLRNSGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with picolinamide under suitable conditions to yield the final product .
Chemical Reactions Analysis
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound has been studied for its effects on various biological systems, including its potential as an enzyme inhibitor.
Industry: It has applications in the development of fungicidal compositions for agricultural use.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as EZH2, which plays a role in the regulation of gene expression. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and inhibit their proliferation . Additionally, it may interfere with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide can be compared with other thieno[3,2-d]pyrimidine derivatives. Similar compounds include:
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Known for its activity against non-small cell lung cancer cells.
2-thioxodihydropyrido[2,3-d]pyrimidine: Exhibits broad-spectrum antibacterial activity.
What sets this compound apart is its unique combination of structural features that confer specific biological activities, making it a valuable compound for further research and development.
Biological Activity
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core with a picolinamide moiety. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4(3H)-pyrimidinone derivatives with appropriate acylating agents under controlled conditions to yield the desired product with high purity and yield.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to thieno[3,2-d]pyrimidines. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro against various cancer cell lines including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thieno-Pyrimidine Derivative | MCF-7 (Breast) | 5.0 | Apoptosis Induction |
| Thieno-Pyrimidine Derivative | HCT116 (Colon) | 7.5 | Cell Cycle Arrest |
Enzyme Inhibition
Research indicates that thieno[3,2-d]pyrimidines can inhibit key enzymes involved in cancer progression. For example, studies have shown that these compounds can inhibit protein kinases such as AKT, which plays a crucial role in cell survival and proliferation.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria with promising results.
Case Study 1: In Vitro Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several thieno[3,2-d]pyrimidine derivatives. The lead compound exhibited an IC50 value of 5 µM against MCF-7 cells and was found to induce apoptosis through caspase activation.
Case Study 2: Enzyme Inhibition Assay
In another investigation focusing on enzyme inhibition, it was reported that compounds similar to this compound effectively inhibited AKT kinase activity in vitro with an IC50 value of 10 µM.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of thienopyrimidine precursors with picolinamide derivatives. For example, annulated pyrimidine systems are synthesized via [4+2] cyclocondensation using 1,4-binucleophiles and thiourea analogs under controlled pH (7–9) and temperature (60–80°C). Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are critical for solubility and reaction efficiency .
- Optimization : Adjusting stoichiometry of reagents (e.g., ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate) and reaction time (12–24 hours) improves yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Characterization Methods :
- NMR : ¹H and ¹³C NMR (DMSO-d6) confirm structural integrity, with pyrimidine protons appearing at δ 8.4–8.6 ppm and thieno ring protons at δ 6.8–7.2 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times calibrated against standards .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., observed [M+H]⁺ = 445.56 for a related thienopyrimidine derivative) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?
- Experimental Design :
- Dose-Response Variability : Use standardized assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HeLa, MCF-7) with triplicate measurements. Control for cell density and passage number .
- Mechanistic Studies : Combine proliferation assays with target engagement studies (e.g., kinase inhibition profiling) to distinguish on-target vs. off-target effects. For example, discrepancies in IC50 values may arise from differential expression of target proteins .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, CDK2) to model interactions. Key residues (e.g., Lys45 in CDK2) often form hydrogen bonds with the dioxo-thienopyrimidine moiety .
- MD Simulations : Perform 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose consistency .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetic properties?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Introduce chloro or fluoro groups at the picolinamide ring to enhance membrane permeability (measured via PAMPA assay). LogP values increase by ~0.5 units with chloro substitution .
- Metabolic Stability : Microsomal assays (human liver microsomes) show that methyl groups on the thienopyrimidine core reduce CYP3A4-mediated oxidation, improving half-life (t1/2 > 2 hours) .
Data Contradiction Analysis
Q. Why do solubility measurements vary significantly between DMSO and aqueous buffers?
- Methodological Insight :
- DMSO Artifacts : While DMSO stock solutions (10 mM) suggest high solubility, precipitation in PBS (pH 7.4) occurs due to aggregation. Use dynamic light scattering (DLS) to quantify particle size (>500 nm indicates insolubility) .
- Buffer Optimization : Co-solvents like polyethylene glycol (PEG-400) or cyclodextrin derivatives (e.g., HP-β-CD) enhance aqueous solubility without destabilizing the compound .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
